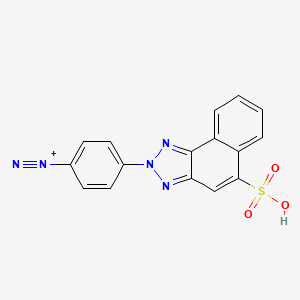

Benzenediazonium, 4-(5-sulfo-2H-naphtho(1,2-d)triazol-2-yl)-, inner salt

描述

This compound is a zwitterionic benzenediazonium salt featuring a naphtho[1,2-d]triazole core substituted with a sulfonate group at position 3. The diazonium group (-N₂⁺) confers high reactivity, enabling coupling reactions in applications like dye synthesis or polymer modification. The inner salt structure (positive diazonium and negative sulfonate charges) enhances stability in polar solvents while reducing water solubility compared to its sodium salt analogs. Its naphthotriazole moiety contributes to UV absorption and fluorescence, making it relevant in optical materials or sensors .

属性

CAS 编号 |

72102-79-5 |

|---|---|

分子式 |

C16H10N5O3S+ |

分子量 |

352.3 g/mol |

IUPAC 名称 |

4-(5-sulfobenzo[e]benzotriazol-2-yl)benzenediazonium |

InChI |

InChI=1S/C16H9N5O3S/c17-18-10-5-7-11(8-6-10)21-19-14-9-15(25(22,23)24)12-3-1-2-4-13(12)16(14)20-21/h1-9H/p+1 |

InChI 键 |

UGDJFOWIOGZLGX-UHFFFAOYSA-O |

规范 SMILES |

C1=CC=C2C(=C1)C(=CC3=NN(N=C23)C4=CC=C(C=C4)[N+]#N)S(=O)(=O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Sulfo-2H-naphtho(1,2-d)triazol-2-yl)-benzenediazonium, hydroxide, inner salt typically involves multiple steps:

Formation of the Naphtho-triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the naphtho-triazole ring.

Diazotization: The benzenediazonium group is introduced via diazotization of aniline derivatives using nitrous acid under cold conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

化学反应分析

Types of Reactions

4-(5-Sulfo-2H-naphtho(1,2-d)triazol-2-yl)-benzenediazonium, hydroxide, inner salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the diazonium group to an amine group.

Substitution: The diazonium group can participate in substitution reactions, forming azo compounds.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Sodium borohydride or catalytic hydrogenation are common methods.

Substitution: Coupling reactions with phenols or amines under alkaline conditions.

Major Products

Oxidation: Sulfonic acid derivatives.

Reduction: Amino derivatives.

Substitution: Azo compounds with various functional groups.

科学研究应用

4-(5-Sulfo-2H-naphtho(1,2-d)triazol-2-yl)-benzenediazonium, hydroxide, inner salt has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for azo dyes.

Biology: Employed in labeling and detection of biomolecules.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of dyes and pigments.

作用机制

The compound exerts its effects through various molecular mechanisms:

Molecular Targets: The diazonium group can interact with nucleophiles, leading to the formation of stable azo compounds.

Pathways Involved: The sulfonic acid group enhances the solubility and reactivity of the compound, facilitating its use in aqueous reactions.

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group Variations

Key compounds compared:

| Compound Name | CAS RN | Molecular Formula | Key Features | Applications |

|---|---|---|---|---|

| Benzenediazonium, 4-(5-sulfo-2H-naphtho(1,2-d)triazol-2-yl)-, inner salt | N/A | C₁₆H₁₁N₄O₃S | Zwitterionic; diazonium group | Reactive intermediates, sensors |

| Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, sodium salt | 6416-68-8 | C₂₄H₁₆N₃NaO₃S | Styrenyl group; sodium counterion | Fluorescent brightener (C.I. FBA 46) |

| 7-Amino-4-hydroxy-3-[[4-[(4-sulfophenyl)azo]phenyl]azo]-2-naphthalenesulfonic acid, disodium salt | 6300-50-1 | C₂₂H₁₆N₆O₇S₂·2Na | Azo linkages; disodium salt | Textile dye (colorant regulations) |

| 4-(2H-Naphtho[1,2-d]triazol-2-yl)aniline | 21665-71-4 | C₁₆H₁₂N₄ | Aniline substituent | Intermediate for agrochemicals |

- Diazonium vs. Azo/Amino Groups: The target compound’s diazonium group (-N₂⁺) is more reactive than the azo (-N=N-) or amino (-NH₂) groups in related structures. This reactivity is advantageous for covalent bonding in surface modifications but limits thermal stability .

- Zwitterionic vs. Sodium Salts : The inner salt’s dual charge minimizes ionic dissociation, reducing solubility in aqueous media compared to sodium salts like 6416-68-6. This property may restrict its use in water-based formulations but enhance compatibility with hydrophobic polymers .

Spectral and Stability Properties

- UV/Vis Absorption : The naphthotriazole moiety in all compounds confers strong absorption in the 300–400 nm range. However, the styrenyl group in 6416-68-8 extends conjugation, shifting absorption to longer wavelengths (~420 nm), ideal for optical brightening .

- Thermal Stability : Sodium salts (e.g., 6300-50-1) exhibit higher thermal stability (>250°C) than the diazonium-based inner salt, which decomposes near 150°C due to N₂ release .

Research Findings and Challenges

- Synthesis Complexity : The target compound’s synthesis likely involves diazotization of 4-(5-sulfo-2H-naphthotriazol-2-yl)aniline, a route analogous to CAS 21665-71-4 (4-(2H-naphthotriazol-2-yl)aniline) but with stringent pH control to stabilize the diazonium group .

- Environmental Impact : Highly sulfonated analogs (e.g., CAS 68631-09-4) are flagged in regulatory assessments (e.g., Canada’s NDSL) for persistence, though the inner salt’s reduced solubility may lower bioaccumulation risks .

生物活性

Benzenediazonium, 4-(5-sulfo-2H-naphtho(1,2-d)triazol-2-yl)-, inner salt (CAS No. 72102-79-5) is a compound of interest due to its potential biological activities. This article aims to explore its biological activity through various studies, highlighting its mechanisms of action, effects on biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines the benzenediazonium moiety with a sulfonated naphtho-triazole derivative. The presence of the sulfonic acid group enhances its solubility in aqueous environments, which is crucial for biological interactions.

Chemical Formula

- Molecular Formula : C₁₆H₁₀N₅O₃S⁺

- Molecular Weight : 354.34 g/mol

Mechanisms of Biological Activity

The biological activity of benzenediazonium compounds often involves:

- Electrophilic Reactions : The diazonium group can act as an electrophile, participating in nucleophilic substitutions with various biomolecules.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzenediazonium compounds may induce oxidative stress through ROS production, impacting cellular functions.

Cytotoxicity and Antimicrobial Activity

Several studies have evaluated the cytotoxic effects of benzenediazonium derivatives on different cell lines. For instance:

- Study on Cancer Cell Lines : Research indicates that certain derivatives exhibit selective cytotoxicity towards cancer cells compared to normal cells. The mechanism involves inducing apoptosis through ROS generation and DNA damage.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Apoptosis via ROS generation |

| MCF-7 (Breast) | 20 | DNA damage and cell cycle arrest |

Cardiovascular Effects

Another aspect of research focuses on the cardiovascular implications of benzenediazonium compounds:

- Isolated Rat Heart Model : A study demonstrated that certain derivatives could modulate perfusion pressure and coronary resistance, suggesting potential therapeutic applications in cardiovascular diseases.

| Compound | Dose (nM) | Effect on Perfusion Pressure | Effect on Coronary Resistance |

|---|---|---|---|

| Control | N/A | Baseline | Baseline |

| Benzenediazonium Derivative A | 0.001 | Decreased | Decreased |

| Benzenediazonium Derivative B | 0.001 | Increased | No significant change |

Case Study 1: Anticancer Activity

A specific derivative of benzenediazonium was tested against various cancer cell lines. The study found that the compound significantly inhibited cell proliferation in a dose-dependent manner, with IC50 values indicating strong activity against breast and cervical cancer cells.

Case Study 2: Cardiovascular Impact

In an experimental model using isolated rat hearts, researchers assessed the effects of benzenediazonium derivatives on coronary resistance and perfusion pressure. Results indicated a significant reduction in both parameters when treated with specific concentrations of the compound, suggesting its potential as a therapeutic agent for managing cardiac conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。